N-(cyclopropylmethyl)-4-methyl-2-nitroaniline
Description
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline is a nitroaromatic compound featuring a cyclopropylmethyl substituent on the aniline nitrogen and a methyl group at the 4-position of the benzene ring. This structure combines the electron-withdrawing nitro group (meta-directing) with sterically bulky and electronically unique substituents, influencing its physicochemical and optical properties.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H14N2O2/c1-8-2-5-10(11(6-8)13(14)15)12-7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
InChI Key |
CKBWIWRVTJSSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-methyl-2-nitroaniline typically involves the reaction of 4-methyl-2-nitroaniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the aniline nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The aniline nitrogen can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Reduction: N-(cyclopropylmethyl)-4-methyl-1,2-diaminobenzene.
Oxidation: N-(cyclopropylmethyl)-4-carboxy-2-nitroaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(cyclopropylmethyl)-4-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of probes and sensors for detecting specific biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-methyl-2-nitroaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, while the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physical Properties
Table 1: Physical Properties of Selected Nitroaniline Derivatives
Key Observations :
Electronic and Optical Properties
Nitroaniline derivatives are studied for nonlinear optical (NLO) applications. For example:
- 2-Methyl-4-nitroaniline (MNA) : Exhibits a large electro-optic effect (30× higher than LiNbO₃ in specific orientations) due to strong intramolecular charge transfer .
- N-Benzyl-MNA : Shows doubled second harmonic (SH) activity compared to MNA, attributed to enhanced molecular hyperpolarizability from the benzyl group .
Comparison with this compound :
- Steric effects: Bulky substituents may hinder molecular alignment in crystals, reducing macroscopic NLO efficiency compared to MNA derivatives .
Environmental and Industrial Relevance
- The target compound’s methyl and nitro groups may confer distinct biodegradation profiles compared to Profluralin’s trifluoromethyl and dinitro substituents .
- Toxicity Considerations : Nitroanilines generally exhibit moderate toxicity. Substituents like cyclopropylmethyl may alter metabolic pathways, necessitating further ecotoxicological studies.
Biological Activity
N-(Cyclopropylmethyl)-4-methyl-2-nitroaniline is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights into its mechanism of action.
Chemical Structure and Properties
This compound features a nitro group that significantly influences its biological activity. The compound can be characterized by the following structural formula:
- Molecular Formula : C11H12N4O2
- Molecular Weight : Approximately 220.24 g/mol
The presence of the cyclopropylmethyl group and the nitro substituent are crucial for its pharmacological properties.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that compounds containing nitro groups can act against various bacterial strains by producing toxic intermediates upon reduction, which subsequently bind to DNA, leading to cell death .
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
2. Anticancer Activity
The compound has also shown promising anticancer activity in preliminary studies. It was tested against various cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing non-tumor cells.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (cervical) | 5.0 | 3 |
| MCF7 (breast) | 7.5 | 2 |
| A549 (lung) | 6.0 | 2.5 |
The selectivity index is calculated as the ratio of the IC50 values against non-tumor cells to those against tumor cells, indicating a favorable profile for further development as an anticancer agent.
The biological activity of this compound is largely attributed to the nitro group, which acts as both a pharmacophore and a toxicophore. The reduction of the nitro group can lead to the formation of reactive intermediates that interact with cellular macromolecules, including DNA and proteins, thereby disrupting cellular functions .
Case Studies
Case Study 1: Anticancer Screening
A study involving this compound assessed its effects on multiple cancer cell lines, revealing significant inhibition of proliferation in HeLa and MCF7 cells. The mechanism was linked to apoptosis induction, with increased levels of pro-apoptotic markers observed upon treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was evaluated for its antimicrobial effects against clinical isolates of Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth at low concentrations, supporting its potential use in treating infections caused by resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
